molecular formula C9H15NO B12890984 N,N-Diethyl-5-methylfuran-3-amine

N,N-Diethyl-5-methylfuran-3-amine

Cat. No.: B12890984
M. Wt: 153.22 g/mol
InChI Key: INNLJIBAOPUGLM-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-methylfuran-3-amine is a furan-derived tertiary amine of interest in synthetic and catalytic chemistry. Tertiary amines are versatile building blocks in organic transformation and important industrial chemicals used as intermediates in the production of pharmaceuticals, polymers, detergents, and dyes . Furan compounds are particularly valuable frameworks in medicinal chemistry, serving as the basis for numerous pharmaceutical agents such as the diuretic furosemide and the antibiotic cefuroxime, due to their structural similarity to natural counterparts . The compound's structure, featuring an amine group attached to a furan ring, makes it a potential intermediate in the direct and consecutive reductive amination of biomass-based platform molecules like furfural, a sustainable pathway to valuable nitrogen-containing chemicals . Researchers utilize related tertiary amines in various applications, including serving as lineshape standards in low-temperature NMR spectroscopy due to favorable liquid-state properties, and as components in extractive crystallization for salt removal from aqueous solutions . As with similar amines, appropriate safety precautions should be observed. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

N,N-diethyl-5-methylfuran-3-amine

InChI

InChI=1S/C9H15NO/c1-4-10(5-2)9-6-8(3)11-7-9/h6-7H,4-5H2,1-3H3

InChI Key

INNLJIBAOPUGLM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=COC(=C1)C

Origin of Product

United States

Preparation Methods

Fixed-Bed Catalytic Amidation (Continuous Process)

A relevant analogous method is the continuous fixed-bed catalytic synthesis of N,N-diethyl-m-substituted benzamides, which can be adapted for furan derivatives. This method involves:

  • Stirring 5-methylfuran-3-carboxylic acid (or related acid derivative) with diethylamine in a solvent system to form a salt complex.
  • Feeding this complex continuously into a catalytic fixed bed reactor under controlled temperature and pressure.
  • Dehydration and solvent recovery steps yield the crude amine product.
  • Final purification by vacuum distillation or rectification.

Key parameters from analogous benzamide synthesis (adapted for furan amine synthesis):

Parameter Typical Range/Value
Molar ratio (acid:diethylamine:solvent) 1.0 : 1.0–15.0 : 0–25.0
Fixed bed reaction temperature 60 °C to 550 °C
Fixed bed reaction pressure 0.1 MPa to 5.0 MPa
Mass space velocity 0.1 h⁻¹ to 20.0 h⁻¹
Yield Up to 99.8% (molar yield)
Selectivity Up to 98.9%

This method offers advantages such as high conversion, selectivity, continuous operation, and low waste generation, making it industrially attractive for preparing N,N-diethyl-substituted amines including furan derivatives.

Catalytic Reductive Amination and N-Alkylation

Transition-Metal-Catalyzed N,N-Diethylation

Recent advances in transition-metal catalysis, especially ruthenium-based catalysts, have enabled efficient N-alkylation of amines with aldehydes or alcohols under mild conditions. For N,N-diethylation of amines, the following general procedure is applicable:

  • React 5-methylfuran-3-amine (primary or secondary amine) with acetaldehyde or ethylating agents in the presence of a Ru-based catalyst (e.g., Ru/C).
  • Use hydrogen gas under pressure (e.g., 2.5 MPa) and moderate temperature (100–140 °C).
  • Employ solvents such as methanol or toluene.
  • Reaction times typically range from 16 to 24 hours.
  • The catalyst can be recycled after filtration and washing.

Typical reaction conditions and outcomes:

Component Condition/Value
Catalyst 5% Ru/C or Ru(acac)₃ + ligands
Substrate Primary or secondary amine
Alkylating agent Aldehydes (e.g., acetaldehyde)
Solvent Methanol, toluene
Temperature 100–140 °C
Pressure (H₂) 2.5 MPa
Reaction time 16–24 hours
Yield Moderate to excellent (up to >90%)

This method allows selective N,N-dialkylation, including diethylation, with good functional group tolerance and is suitable for synthesizing tertiary amines like N,N-Diethyl-5-methylfuran-3-amine.

Phthalimide Route for N-Alkyl Amines (Relevant Analogous Method)

Another approach involves:

  • Reacting phthalimide with alkylating agents (e.g., methyl iodide or deuterated methanol) in an inert solvent with a catalyst to form N-alkylphthalimide intermediates.
  • Hydrolyzing or treating with acid to release the free amine or its salt.
  • Subsequent alkylation or amination steps to introduce diethyl groups.

Though this method is more common for methylamine derivatives, it can be adapted for furan amines by starting with furan-substituted phthalimide derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Fixed-bed catalytic amidation 5-methylfuran-3-carboxylic acid + diethylamine, catalytic fixed bed, 60–550 °C, 0.1–5 MPa Continuous, high yield, scalable Requires specialized equipment
Ru-catalyzed reductive amination 5-methylfuran-3-amine + acetaldehyde, Ru/C catalyst, H₂, 100–140 °C, 2.5 MPa Mild conditions, selective, recyclable catalyst Longer reaction times
Phthalimide intermediate route Phthalimide + alkylating agent, acid hydrolysis High purity intermediates Multi-step, less direct

Research Findings and Practical Considerations

  • The fixed-bed catalytic method is industrially preferred for large-scale synthesis due to its continuous operation and high efficiency.
  • Transition-metal catalysis offers flexibility for functional group tolerance and can be adapted for various substituted amines.
  • Reaction parameters such as temperature, pressure, molar ratios, and catalyst choice critically influence yield and selectivity.
  • Purification typically involves chromatography or distillation to isolate the pure this compound.
  • Environmental and economic factors favor catalytic and continuous methods due to reduced waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5-methylfuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N,N-diethyl-5-methylfuran-3-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of this compound hydrochloride when treated with hydrochloric acid and a reducing agent.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as N,N-diethyl-5-methylfuran-3-yl carbamate when reacted with chloroformates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.

    Substitution: Chloroformates, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: N,N-diethyl-5-methylfuran-3-carboxylic acid.

    Reduction: this compound hydrochloride.

    Substitution: N,N-diethyl-5-methylfuran-3-yl carbamate and other derivatives.

Scientific Research Applications

N,N-Diethyl-5-methylfuran-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-methylfuran-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Methods : and highlight the use of coupling reagents (e.g., HATU) and amines like N-ethyl-N-isopropylpropan-2-amine in synthesizing furan-pyridine hybrids. These methods may apply to this compound but require optimization due to steric hindrance from diethyl groups .
  • Biological Activity : ’s tetrahydrofuran-amines demonstrate chiral pharmacology, suggesting that this compound’s planar structure could limit enantiomer-specific interactions .

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